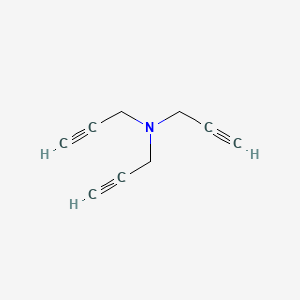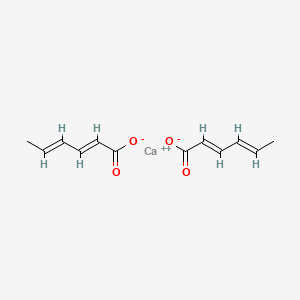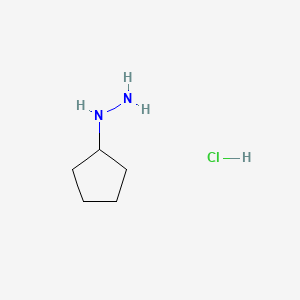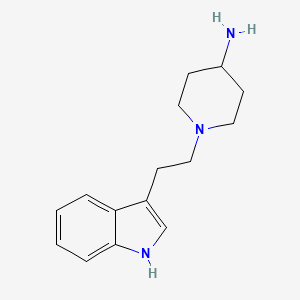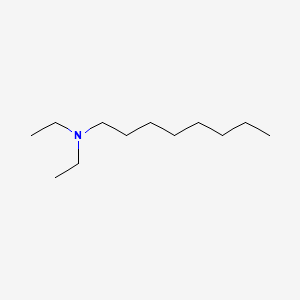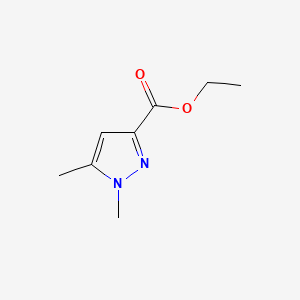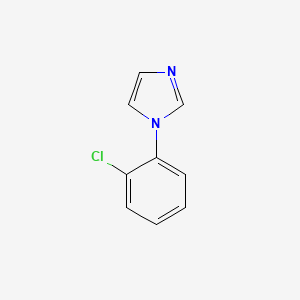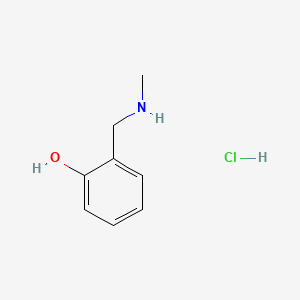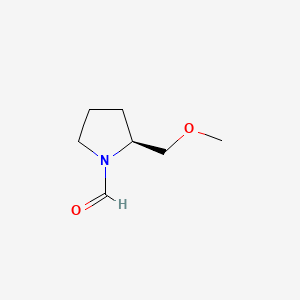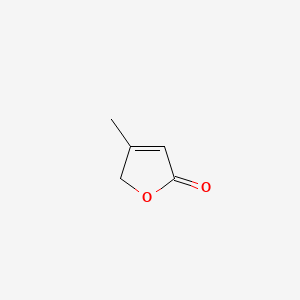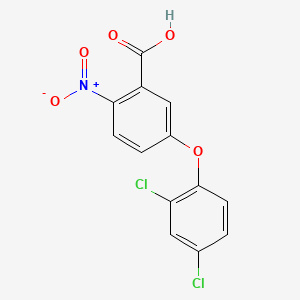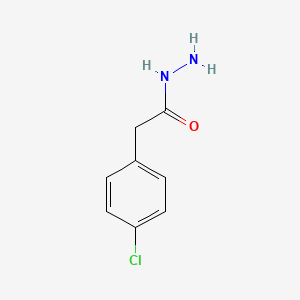
2-(4-Chlorophenyl)acetohydrazide
Descripción general
Descripción
“2-(4-Chlorophenyl)acetohydrazide” is a chemical compound with the CAS Number: 57676-51-4 . It has a molecular weight of 184.62 and its IUPAC name is 2-(4-chlorophenyl)acetohydrazide .
Molecular Structure Analysis
The InChI code for “2-(4-Chlorophenyl)acetohydrazide” is 1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates that the molecule consists of a chlorophenyl group attached to an acetohydrazide group .
Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)acetohydrazide” is a powder at room temperature . It has a melting point of 166-170°C . The compound is stable under normal temperatures and pressures .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2-(4-Chlorophenyl)acetohydrazide has been used as a starting compound for synthesizing various novel heterocyclic compounds. These include derivatives with potential lipase and α-glucosidase inhibition, indicating their usefulness in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Preparation of N-Acylhydrazones
The compound has also been involved in the synthesis and characterization of N-acylhydrazones. These molecules have been explored as potential O,N,O donors for Cu2+, showcasing their applicability in coordination chemistry and potential bioinorganic applications (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).
Antimicrobial and Cytotoxic Activity
A series of novel compounds synthesized from 2-(4-Chlorophenyl)acetohydrazide have shown significant antimicrobial and cytotoxic activities. This highlights the compound's role in developing new pharmaceutical agents, particularly in antibacterial and anticancer research (Hussein et al., 2015).
Development of Antimicrobial Agents
Formazans derived from Mannich bases of related compounds have shown moderate antimicrobial activity, further emphasizing the role of 2-(4-Chlorophenyl)acetohydrazide in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Schiff Bases as Antibacterial Agents
The Schiff bases synthesized from related compounds have been evaluated for antibacterial activity, indicating the potential of 2-(4-Chlorophenyl)acetohydrazide in contributing to the synthesis of compounds with antibacterial properties (Rehman, Rasool, Abbasi, & Siddiqui, 2016).
Synthesis of Biheterocyclic Compounds
2-(4-Chlorophenyl)acetohydrazide has been utilized in the synthesis of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These compounds exhibited good antimicrobial activities against various microorganisms, showcasing the compound's versatility in drug development (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).
Crystallographic Studies
The compound has been involved in crystallographic studies, providing insights into molecular structures and intermolecular interactions, which are essential for understanding the compound's properties and potential applications (Mohan, Ananthan, Ramesh, Saravanan, & Ponnuswamy, 2011).
Antibacterial Activity Studies
Various derivatives have been synthesized to evaluate their antibacterial activity, further underlining the compound's significance in antimicrobial research (Rasool, Abbasi, Gul, Akhtar, & Ahmad, 2015).
Nonlinear Optical Properties
The compound has been used in studies related to nonlinear optical properties, highlighting its potential applications in photonic and electronic materials research (Purandara et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTSFZRZKFXXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332443 | |
| Record name | 2-(4-Chlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)acetohydrazide | |
CAS RN |
57676-51-4 | |
| Record name | 4-Chlorobenzeneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



